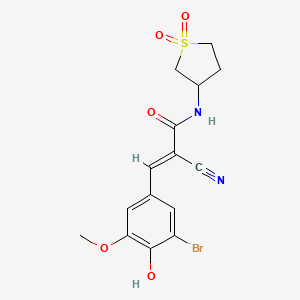

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide

Description

This compound is an acrylamide derivative characterized by a brominated, hydroxylated, and methoxylated phenyl ring at the C3 position, a cyano group at C2, and a sulfone-containing tetrahydrothiophene moiety as the N-substituent. The presence of the sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) may enhance solubility and metabolic stability compared to non-sulfonated analogs .

Properties

IUPAC Name |

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O5S/c1-23-13-6-9(5-12(16)14(13)19)4-10(7-17)15(20)18-11-2-3-24(21,22)8-11/h4-6,11,19H,2-3,8H2,1H3,(H,18,20)/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSLXHQWWOWVCC-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2CCS(=O)(=O)C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2CCS(=O)(=O)C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups, including:

- Bromo : Enhances the compound's reactivity and potential biological interactions.

- Hydroxy and Methoxy Groups : Contribute to the compound's polarity and solubility.

- Cyano Group : Imparts unique electronic properties that may enhance biological activity.

- Tetrahydrothiophene Ring : Affects the pharmacokinetics and interaction with biological targets.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as tyrosinase, elastase, and collagenase, which are involved in skin aging and other physiological processes. The cyano group may play a critical role in enzyme binding by forming covalent interactions with active site residues.

- Antioxidant Activity : Hydroxy and methoxy groups can contribute to antioxidant properties, potentially protecting cells from oxidative stress.

- Receptor Modulation : The compound may act on various receptors, altering signaling pathways that affect cell proliferation and apoptosis.

Biological Activity Data

| Biological Target | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Tyrosinase | Inhibition | 1.05 | |

| Elastase | Inhibition | 50.0 | |

| Collagenase | Inhibition | 110.4 |

Study 1: Inhibition of Skin Aging Enzymes

A study investigated the inhibitory effects of various substituted phenyl compounds on enzymes related to skin aging. The results indicated that compounds with similar structures to (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide exhibited significant inhibition against tyrosinase (IC50 = 1.05 µM) and collagenase (IC50 = 110.4 µM), suggesting potential for anti-aging applications .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to predict the binding affinity of this compound to various enzyme targets. The results indicated favorable interactions with active sites of tyrosinase and collagenase, supporting the hypothesis that this compound could serve as a lead for developing anti-aging agents .

Comparison with Similar Compounds

Structural Analogues with Varying N-Substituents

The N-substituent plays a critical role in modulating physicochemical and biological properties. For example:

- (E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1-phenylbutyl)acrylamide (13): This analog shares identical phenyl and cyano groups but substitutes the sulfone-containing tetrahydrothiophene with a hydrophobic 1-phenylbutyl chain. The absence of a sulfone group likely reduces aqueous solubility, while the phenylbutyl moiety may enhance membrane permeability .

- (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312): Features a simpler n-propyl N-substituent and a chlorophenyl group.

Halogen and Aromatic Ring Modifications

- Bromo vs. Chloro Substituents: Bromine’s larger atomic radius and higher polarizability compared to chlorine may enhance van der Waals interactions or halogen bonding in biological targets.

- Dibrominated Analogs: (2E)-N-(4-bromophenyl)-2-cyano-3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)acrylamide () introduces additional bromine atoms, increasing molecular weight (530.993 g/mol) and lipophilicity, which could impact bioavailability .

Heterocyclic and Functional Group Variations

- Furyl and Pyridinyl Systems: Compounds like (2E)-3-[5-(2-Bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide () incorporate a nitro group and furan ring, introducing electron-withdrawing effects and planar geometry that may influence π-π stacking interactions . Similarly, (2E)-3-(6-Bromo-2-pyridinyl)-2-cyano-N-[(1S)-1-phenylethyl]acrylamide () replaces the phenyl ring with a pyridine moiety, altering electronic properties and hydrogen-bonding capacity .

Discussion and Implications

The target compound’s unique combination of brominated aromaticity, cyano group, and sulfonated N-substituent distinguishes it from analogs. Key considerations include:

- Solubility: The sulfone group likely improves aqueous solubility over non-sulfonated analogs like Compound 13 .

- Bioactivity : Bromine’s polarizability may enhance binding to hydrophobic enzyme pockets compared to chlorine in Compound 3312 .

- Synthetic Flexibility : EDCI-mediated synthesis () offers a scalable route, whereas oxazolone-based methods () may better accommodate sterically hindered substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.